REACTION_SMILES
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[CH3:15][O-:16].[CH3:18][OH:19].[F:1][c:2]1[c:3]([F:14])[c:4]([F:13])[c:5]([F:12])[c:6]([F:11])[c:7]1[N+:8](=[O:9])[O-:10].[Na+:17]>>[F:1][c:2]1[c:3]([F:14])[c:4]([O:16][CH3:15])[c:5]([F:12])[c:6]([F:11])[c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1c(F)c(F)c(F)c(F)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COc1c(F)c(F)c([N+](=O)[O-])c(F)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |